- Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene Applications, Synlett, 2014, 25(5), 701-707

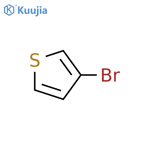

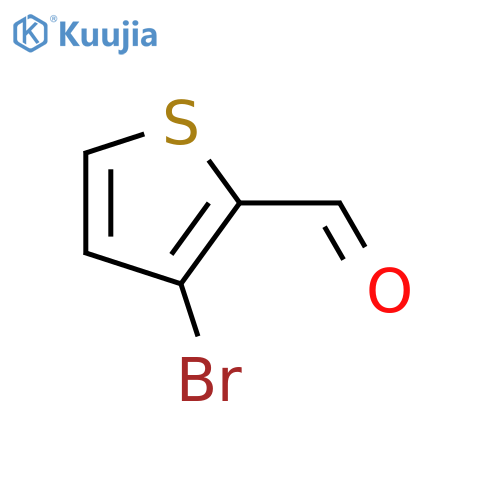

Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

930-96-1 structure

商品名:3-Bromothiophene-2-carboxaldehyde

3-Bromothiophene-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromothiophene-2-carboxaldehyde

- BUTTPARK 43\57-52

- 3-BROMOTHIOPHENE-2-CARBALDEHYDE

- 3-BROMO-2-FORMYLTHIOPHENE

- 3-BROMO-2-THIOPHENECARBALDEHYDE

- 3-Bromo-2-Formylthophene

- 3-Bromo-thiophene-2-carbaldehyde

- 3-Bromo-2-thiophenecarboxaldehyde

- 3-Bromo-2-thiophenecarboxaldehyde (ACI)

- 3-Bromo-2-thiophencarboxaldehyde

- 3-Bromothiophene-2-aldehyde

- 3-Bromothiophene-2-carboxaldehyde, 96%

- BP-10706

- MFCD00126680

- 3-bromothiophen-2-aldehyde

- Z1157754111

- B2934

- DB-024730

- PB25976

- SCHEMBL964511

- SY019172

- HY-W007753

- AC-25791

- EN300-97256

- AKOS005069326

- CS-W007753

- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-

- 10X-0872

- W-204075

- 3-bromothiophene carboxaldehyde

- 930-96-1

- J-640132

- DTXSID20383882

- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE

- J-800136

-

- MDL: MFCD00126680

- インチ: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H

- InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N

- ほほえんだ: O=CC1=C(Br)C=CS1

- BRN: 109757

計算された属性

- せいみつぶんしりょう: 189.9088g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 189.9088g/mol

- 単一同位体質量: 189.9088g/mol

- 水素結合トポロジー分子極性表面積: 45.3Ų

- 重原子数: 8

- 複雑さ: 96.4

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.755 g/mL at 25 °C

- ゆうかいてん: 24-25°C

- ふってん: 115°C/20mmHg(lit.)

- フラッシュポイント: 110℃(230℉)(lit.)

- 屈折率: n20/D 1.635

- すいようせい: Not miscible in water.

- PSA: 45.31000

- LogP: 2.32310

- かんど: Air Sensitive

- ようかいせい: 未確定

3-Bromothiophene-2-carboxaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319

- 警告文: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S36/37/39-S22

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

3-Bromothiophene-2-carboxaldehyde 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromothiophene-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D376152-100g |

3-Bromothiophene-2-carbaldehyde |

930-96-1 | 97% | 100g |

$800 | 2023-09-01 | |

| MedChemExpress | HY-W007753-10g |

3-Bromothiophene-2-carboxaldehyde |

930-96-1 | 10g |

¥440 | 2024-05-22 | ||

| abcr | AB469012-5 g |

3-Bromothiophene-2-carbaldehyde, min. 95%; . |

930-96-1 | 5g |

€126.60 | 2023-07-18 | ||

| abcr | AB469012-25 g |

3-Bromothiophene-2-carbaldehyde, min. 95%; . |

930-96-1 | 25g |

€311.30 | 2023-07-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716553-1G |

3-Bromothiophene-2-carboxaldehyde |

930-96-1 | 1g |

¥265.39 | 2023-11-27 | ||

| abcr | AB469012-1 g |

3-Bromothiophene-2-carbaldehyde, min. 95%; . |

930-96-1 | 1g |

€69.90 | 2023-07-18 | ||

| Ambeed | A253098-1g |

3-Bromothiophene-2-carboxaldehyde |

930-96-1 | 95% | 1g |

$9.0 | 2025-02-26 | |

| abcr | AB469012-10 g |

3-Bromothiophene-2-carbaldehyde, min. 95%; . |

930-96-1 | 10g |

€178.50 | 2023-07-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |

3-Bromothiophene-2-carboxaldehyde |

930-96-1 | 96% | 1g |

¥80 | 2024-05-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-5g |

3-Bromothiophene-2-carboxaldehyde |

930-96-1 | 96% | 5g |

¥255 | 2024-05-20 |

3-Bromothiophene-2-carboxaldehyde 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C

1.2 Solvents: Diethyl ether ; 30 min, -70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Diethyl ether ; 30 min, -70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C

リファレンス

- Preparation of alkyl-substituted fused thiophenes, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 0 °C → rt; 4 h, rt

1.2 0 °C → rt; 4 h, rt

リファレンス

- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction, Macromolecules (Washington, 2013, 46(6), 2078-2091

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 3 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 3 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C

1.2 5 min, -60 °C; -60 °C → 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 5 min, -60 °C; -60 °C → 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

リファレンス

- Boron containing compounds and their uses, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 12 h, rt

1.2 0 °C; 12 h, rt

リファレンス

- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors, Liquid Crystals, 2017, 44(3), 557-565

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C

1.2 2 h, -78 °C → rt

1.3 Solvents: Water ; rt

1.2 2 h, -78 °C → rt

1.3 Solvents: Water ; rt

リファレンス

- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence, Chemistry - A European Journal, 2019, 25(31), 7475-7479

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors, New Journal of Chemistry, 2015, 39(3), 2248-2255

合成方法 13

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 0 °C → rt; 4 h, rt

1.2 0 °C → rt; 4 h, rt

リファレンス

- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors, Journal of the American Chemical Society, 2019, 141(47), 18806-18813

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran

1.2 -

1.2 -

リファレンス

- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622

合成方法 15

はんのうじょうけん

1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C

1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C

1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C

リファレンス

- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C

1.2 12 h, rt

1.2 12 h, rt

リファレンス

- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C

リファレンス

- Latent Carbene: Diaminomethylation of Thiophenes, European Journal of Organic Chemistry, 2022, 2022(40),

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled

1.2 20 min, cooled; 3 h, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled

1.2 20 min, cooled; 3 h, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled

リファレンス

- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents, Advanced Functional Materials, 2010, 20(10), 1661-1669

合成方法 20

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt

リファレンス

- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems, Journal of the American Chemical Society, 2014, 136(19), 7132-7139

3-Bromothiophene-2-carboxaldehyde Raw materials

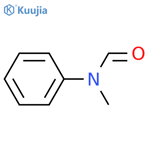

- N-Methylformanilide

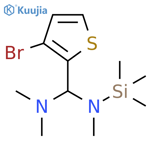

- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine

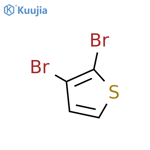

- 2,3-Dibromothiophene

- 3-Bromothiophene

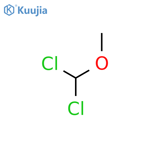

- 1,1-Dichlorodimethyl ether

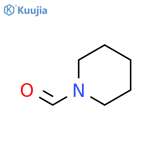

- piperidine-1-carbaldehyde

3-Bromothiophene-2-carboxaldehyde Preparation Products

3-Bromothiophene-2-carboxaldehyde 関連文献

-

1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465

-

Sompit Wanwong,Ambata Poe,Ganapathy Balaji,S. Thayumanavan Org. Biomol. Chem. 2014 12 2474

-

Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895

-

4. Vinylogous Nicholas reactions in the synthesis of bi- and tricyclic cycloheptynedicobalt complexesIzabela Kolodziej,James R. Green Org. Biomol. Chem. 2015 13 10852

-

5. Synthesis of fused 1λ4,2-thiazines(2-azathiabenzenes)Raymond S. Gairns,Richard D. Grant,Christopher J. Moody,Charles W. Rees,Siu Chung Tsoi J. Chem. Soc. Perkin Trans. 1 1986 483

930-96-1 (3-Bromothiophene-2-carboxaldehyde) 関連製品

- 3541-37-5(1-benzothiophene-2-carbaldehyde)

- 18791-78-1(4-Bromo-3-thiophenecarbaldehyde)

- 501-91-7(2-Thiophenecarboxaldehyde,5-(1-propyn-1-yl)-)

- 98-03-3(Thiophene-2-carbaldehyde)

- 58-71-9(Cephalothin sodium)

- 872-31-1(3-Bromothiophene)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 4701-17-1(5-Bromothiophene-2-carbaldehyde)

- 31486-86-9(Thieno3,2-bthiophene-2-carbaldehyde)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde

清らかである:99%

はかる:100g

価格 ($):428.0